(1-methyl-1H-indazol-4-yl)boronic acid

Description

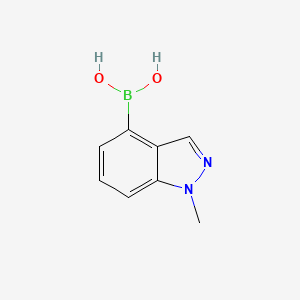

Structure

2D Structure

Properties

IUPAC Name |

(1-methylindazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHELJMJCXYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656766 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001907-60-3 | |

| Record name | B-(1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-methyl-1H-indazol-4-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-4-yl)boronic acid, a heterocyclic organoboron compound, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features, combining the versatile reactivity of a boronic acid with the privileged indazole scaffold, make it an invaluable tool for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its application in Suzuki-Miyaura cross-coupling reactions, and its significant role in the development of targeted therapeutics, particularly as a key intermediate for IRAK-4 inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. This compound is typically an off-white solid.[1] Key data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1001907-60-3 | [1] |

| Molecular Formula | C₈H₉BN₂O₂ | [1] |

| Molecular Weight | 175.98 g/mol | |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route to this compound.

The Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 1-methyl-indazole moiety into a wide range of molecular scaffolds. This reaction is particularly valuable in drug discovery for the construction of biaryl and heteroaryl structures.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[2]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

General Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound, based on general procedures found in the literature.[3][4]

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv.)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Application in the Synthesis of IRAK-4 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5] Dysregulation of IRAK-4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[6][7]

The 1-methyl-indazole moiety often serves as a key pharmacophore that can form critical interactions within the ATP-binding site of the IRAK-4 kinase domain. The use of this compound allows for the efficient installation of this important structural motif onto various molecular scaffolds during the drug discovery and development process.

Example from Patent Literature:

While a direct synthesis using this compound is not explicitly detailed in the provided search results, its utility is strongly implied in patents describing indazole-based IRAK-4 inhibitors. For instance, patent WO2015104662A1 describes indazole compounds as IRAK4 inhibitors and details Suzuki coupling reactions to build the core structures.[1] The general synthetic schemes in such patents often rely on the coupling of a substituted indazole, which can be derived from the corresponding boronic acid, with another heterocyclic component. The 1-methyl-indazole core is a common feature in many potent IRAK-4 inhibitors.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug discovery scientists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the 1-methyl-indazole scaffold into novel molecular entities. The demonstrated importance of this moiety in the development of potent and selective IRAK-4 inhibitors highlights the significance of this building block in the ongoing search for new therapeutics for inflammatory diseases and cancer. A clear understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

- 1. WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents [patents.google.com]

- 2. US20160326151A1 - Indazole Compounds as IRAK4 Inhibitors - Google Patents [patents.google.com]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Synthetic Cornerstone: A Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid for Advanced Drug Discovery

Abstract

(1-methyl-1H-indazol-4-yl)boronic acid (CAS 1001907-60-3) has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural motif, combining the versatile indazole scaffold with the reactive boronic acid functionality, has positioned it as a key intermediate in the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides an in-depth exploration of this reagent, from its synthesis and physicochemical properties to its critical application in carbon-carbon bond formation. We present a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction and contextualize its significance through a case study in the synthesis of a clinical-stage phosphatidylinositol-3-kinase (PI3K) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Strategic Value of the Indazole Moiety

The indazole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the purine core and participate in crucial hydrogen bonding interactions with protein targets.[1] Its incorporation into small molecules has led to the development of numerous successful therapeutics, including potent and selective kinase inhibitors for oncology. The functionalization of the indazole core is therefore a matter of strategic importance. This compound serves as a highly efficient handle for introducing this valuable moiety into target molecules, primarily through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] The N-methylation of the indazole prevents potential complications in coupling reactions that can arise from the acidic N-H proton of the unprotected heterocycle.

Synthesis and Physicochemical Profile

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While a direct, one-pot synthesis from readily available materials is not commonly reported, a logical and validated pathway can be constructed from established transformations in the literature. The following represents a viable and robust synthetic strategy.

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-bromo-1H-indazole, which undergoes N-methylation. The resulting 4-bromo-1-methyl-1H-indazole is then converted to its corresponding boronate ester via a Miyaura borylation, followed by hydrolysis to yield the target boronic acid.

Caption: Proposed synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: N-Methylation of 4-Bromo-1H-indazole [4]

-

Rationale: The methylation of the indazole nitrogen is crucial for preventing side reactions and improving solubility in subsequent steps. The use of a mild base like potassium carbonate and a standard methylating agent like iodomethane provides a clean and efficient transformation. Acetone is a suitable solvent for this reaction.

-

Procedure:

-

To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (10 volumes), add potassium carbonate (3.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add iodomethane (1.5 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The residue will contain a mixture of 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-indazole.

-

Purify the desired N1-isomer by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Step 2: Miyaura Borylation

-

Rationale: The Miyaura borylation is a reliable palladium-catalyzed method for converting aryl halides into boronate esters. Bis(pinacolato)diboron is a stable and easy-to-handle source of boron, and Pd(dppf)Cl₂ is a commonly used and effective catalyst for this transformation.

-

Procedure:

-

In an oven-dried Schlenk flask, combine 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Add Pd(dppf)Cl₂ (3 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (15 volumes) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude this compound pinacol ester by column chromatography.

-

Step 3: Hydrolysis of the Pinacol Ester [5]

-

Rationale: The final step is the hydrolysis of the stable pinacol ester to the more reactive boronic acid. This can be achieved under acidic conditions. A biphasic workup is often employed to facilitate the separation of the product from the pinacol by-product.

-

Procedure:

-

Dissolve the this compound pinacol ester (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 ratio).

-

Add a strong acid such as HCl (2 M aqueous solution) until the solution is acidic (pH 1-2).

-

Stir the mixture vigorously at room temperature for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or by the precipitation of the boronic acid.

-

If a precipitate forms, it can be collected by filtration, washed with cold water and a non-polar solvent like hexane, and dried under vacuum.

-

Alternatively, the mixture can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the this compound.

-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 1001907-60-3 | [6] |

| Molecular Formula | C₈H₉BN₂O₂ | [6] |

| Molecular Weight | 175.98 g/mol | [6] |

| Appearance | White to off-white solid | Commercial Supplier Data |

| Purity | Typically ≥97% | [7] |

| Solubility | Good solubility in polar organic solvents such as methanol, DMSO, and DMF. Limited solubility in water and non-polar solvents.[8] | Inferred from related compounds |

| Storage | Store under an inert atmosphere at 2-8°C to prevent degradation.[6] | Commercial Supplier Data |

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the indazole C4 position and an aryl or heteroaryl halide/triflate.[3]

General Mechanism

The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.

-

Rationale: The choice of a palladium catalyst and ligand is critical. A catalyst system like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is common.[11] A mixed solvent system of an organic solvent like 1,4-dioxane and an aqueous base (e.g., Na₂CO₃ or K₂CO₃) is standard and effective for a wide range of substrates.[11]

-

Procedure:

-

In a Schlenk tube, combine the aryl bromide (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 volumes based on the aryl halide).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

-

Case Study: Synthesis of GDC-0941 (Pictilisib)

The strategic importance of the indazole-4-boronic acid scaffold is powerfully illustrated by its application in the synthesis of GDC-0941 (Pictilisib), a potent and selective oral inhibitor of Class I PI3 Kinase that has undergone clinical trials for the treatment of various cancers.[2][12]

Role in PI3K Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many human cancers.[6] GDC-0941 was designed to bind to the ATP-binding pocket of PI3K, and the 2-(1H-indazol-4-yl) moiety plays a crucial role in establishing potent inhibitory activity.[12]

Synthetic Application

In the reported synthesis of GDC-0941, the key fragment coupling involves a Suzuki-Miyaura reaction between the pinacol ester of 1H-indazol-4-ylboronic acid and a functionalized thieno[3,2-d]pyrimidine core.[12] Although the reported synthesis uses the N-unsubstituted pinacol ester, the underlying chemical principle and reaction conditions are directly translatable to the use of this compound.

Caption: Key Suzuki-Miyaura disconnection in the synthesis of GDC-0941.

This specific transformation highlights the ability of the indazole boronic acid to couple efficiently with a complex, heteroaromatic halide late in a synthetic sequence, demonstrating its functional group tolerance and reliability. The conditions employed in such syntheses typically involve a palladium catalyst like PdCl₂(dppf) and a base such as potassium carbonate in a solvent mixture like DME/water.[12]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its robust synthesis and predictable reactivity in the Suzuki-Miyaura coupling reaction provide a reliable pathway for the incorporation of the valuable 1-methyl-1H-indazole scaffold into complex molecules. The successful application of its close analogue in the synthesis of the clinical candidate GDC-0941 underscores its profound utility and potential in the development of next-generation targeted therapies. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the importance of pivotal building blocks like this compound will undoubtedly increase, making it an essential component of the synthetic chemist's toolbox.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 13. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (1-methyl-1H-indazol-4-yl)boronic acid: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Indazole Boronic Acids in Modern Drug Discovery

The indazole scaffold is a privileged bicyclic heterocycle that forms the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This has led to the successful development of indazole-containing drugs for various therapeutic areas, including oncology and inflammatory diseases.[2][3]

Within the armamentarium of synthetic chemistry, organoboron compounds, particularly boronic acids and their esters, have emerged as indispensable building blocks.[4][5] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the synthesis of complex molecular architectures.[6][7]

(1-methyl-1H-indazol-4-yl)boronic acid, and its stable pinacol ester form, is a key reagent that marries the desirable pharmacological attributes of the indazole core with the synthetic flexibility of boronic acids. The strategic placement of the boronic acid moiety at the 4-position of the 1-methylindazole ring provides a versatile handle for the introduction of diverse substituents, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this valuable intermediate, tailored for researchers and professionals in the field of drug development.

Strategic Approach to the Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this compound. After careful consideration of factors such as regioselectivity, yield, scalability, and the availability of starting materials, a two-step approach starting from the commercially available 4-bromo-1H-indazole has been identified as a robust and efficient pathway. This strategy involves:

-

N-methylation of 4-bromo-1H-indazole: This initial step selectively introduces a methyl group at the N1 position of the indazole ring, a common structural motif in many bioactive indazole derivatives.

-

Palladium-catalyzed Miyaura Borylation: The subsequent conversion of the C4-bromo substituent to a boronic acid pinacol ester is achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. This method is favored for its mild reaction conditions and broad functional group tolerance.[8][9]

An alternative approach, the direct C-H borylation of 1-methyl-1H-indazole, while conceptually elegant, often suffers from issues with regioselectivity, leading to mixtures of isomers that can be challenging to separate. Similarly, a lithium-halogen exchange of 4-bromo-1-methyl-1H-indazole followed by quenching with a borate ester is a viable option, but the highly reactive organolithium intermediate can be less tolerant of certain functional groups and requires strictly anhydrous conditions and cryogenic temperatures.[10][11] Therefore, the N-methylation followed by Miyaura borylation pathway presents a more practical and reliable route for the synthesis of this compound pinacol ester.

Detailed Experimental Protocols

Part 1: Synthesis of 4-bromo-1-methyl-1H-indazole

This procedure outlines the N-methylation of 4-bromo-1H-indazole. The reaction typically yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.

Reaction Scheme:

Caption: N-methylation of 4-bromo-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-1H-indazole | 197.02 | 1.0 eq | |

| Potassium carbonate (K₂CO₃) | 138.21 | 3.0 eq | |

| Iodomethane (CH₃I) | 141.94 | 1.5 eq | |

| Acetone |

Procedure:

-

To a stirred solution of 4-bromo-1H-indazole (1.0 eq.) in acetone, add potassium carbonate (3.0 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add iodomethane (1.5 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the acetone by rotary evaporation.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain pure 4-bromo-1-methyl-1H-indazole.[12]

Part 2: Synthesis of 1-methyl-1H-indazole-4-boronic acid pinacol ester

This procedure details the Miyaura borylation of 4-bromo-1-methyl-1H-indazole to yield the desired boronic acid pinacol ester.

Reaction Scheme:

Caption: Miyaura borylation of 4-bromo-1-methyl-1H-indazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-1-methyl-1H-indazole | 211.06 | 1.0 eq | |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 eq | |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 0.03 eq | |

| Potassium acetate (KOAc) | 98.14 | 3.0 eq | |

| 1,4-Dioxane (anhydrous) |

Procedure:

-

In a reaction vessel, combine 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), PdCl₂(dppf) (0.03 eq.), and potassium acetate (3.0 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-methyl-1H-indazole-4-boronic acid pinacol ester as a solid.

Characterization

The final product, 1-methyl-1H-indazole-4-boronic acid pinacol ester, can be characterized by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include the N-methyl protons, the protons of the pinacol group, and the aromatic protons of the indazole ring system. The ¹H NMR spectrum for the pinacol ester has been reported.[13]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the N-methyl carbon, and the carbons of the pinacol group.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the product.

Workflow Visualization

Caption: Overall workflow for the synthesis of the target compound.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound pinacol ester, a valuable building block for drug discovery. The two-step sequence, involving N-methylation and Miyaura borylation, offers high yields and is amenable to the synthesis of a wide range of analogs for SAR studies. The resulting boronic acid ester is a versatile intermediate for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of libraries of novel indazole-based compounds for biological screening. As the demand for innovative therapeutics continues to grow, the development of robust synthetic routes to key intermediates like this compound will remain a critical component of successful drug discovery endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Methyl-1H-indazole-4-boronic acid pinacol ester(885698-94-2) 1H NMR [m.chemicalbook.com]

(1-methyl-1H-indazol-4-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the core physicochemical properties, provides a validated synthetic pathway, and offers a detailed protocol for its principal application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic organoboron compound. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The N-methylation at the 1-position prevents competing reactions at this site, while the boronic acid moiety at the 4-position renders it an exceptionally versatile building block for carbon-carbon bond formation.

Data Summary: Physicochemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 1001907-60-3 | [1][2] |

| Molecular Formula | C₈H₉BN₂O₂ | [2] |

| Molecular Weight | 175.98 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

Synthesis Pathway and Protocol

The synthesis of this compound is most effectively achieved via a two-step sequence starting from commercially available 4-bromo-1H-indazole. This pathway involves a regioselective N-methylation followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 4-Bromo-1-methyl-1H-indazole (Precursor)

The initial step is the methylation of 4-bromo-1H-indazole. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone or DMF favors the desired N1-alkylation, though formation of the N2-isomer is a common side reaction that necessitates chromatographic purification.

Experimental Protocol: N-methylation

-

To a solution of 4-bromo-1H-indazole (1.0 eq.) in acetone (15-30 mL per gram of indazole), add potassium carbonate (3.0 eq.).

-

Stir the suspension vigorously at room temperature for 30 minutes to ensure a fine, reactive slurry.

-

Add iodomethane (1.5 eq.) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers, yielding pure 4-bromo-1-methyl-1H-indazole[3].

Step 2: Synthesis of this compound

This transformation converts the aryl bromide into the target boronic acid. The process involves a cryogenic lithium-halogen exchange to form an organolithium intermediate, which is then quenched with a borate ester. A careful acidic workup hydrolyzes the resulting boronate ester to the final product.

Experimental Protocol: Borylation

-

Dissolve 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool to -78 °C.

-

Transfer the organolithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours until a clear biphasic solution is formed.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the title compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are prevalent motifs in pharmaceuticals. The reaction's success hinges on its mild conditions, tolerance of a wide range of functional groups, and high yields[1][4].

The indazole moiety, when incorporated into larger molecules via this method, can modulate properties such as kinase inhibitory activity, receptor binding affinity, and overall pharmacokinetic profiles[1][5].

Self-Validating Suzuki-Miyaura Protocol

This protocol is designed to be robust and self-validating. The choice of catalyst, ligand, base, and solvent system is critical for achieving high conversion and minimizing side products, such as protodeboronation of the starting material.

Catalyst System Rationale:

-

Palladium Source: A pre-catalyst like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a ligand is often used. These are stable and reliable for forming the active Pd(0) species in situ.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling nitrogen-containing heterocycles, as they promote the crucial reductive elimination step and prevent catalyst inhibition[1].

-

Base: An aqueous inorganic base like K₃PO₄ or Na₂CO₃ is essential. It activates the boronic acid to form a more nucleophilic boronate species and facilitates the transmetalation step.

-

Solvent: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is used to dissolve both the organic substrates and the inorganic base[4].

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (Ar-X, 1.0 eq.), this compound (1.2-1.5 eq.), and the palladium catalyst system (e.g., PdCl₂(dppf), 0.05 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution (e.g., 2 M Na₂CO₃).

-

Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly for pharmaceutical research and development. Its preparation from readily available starting materials is straightforward, and its application in Suzuki-Miyaura coupling is robust and well-established. Understanding the principles behind its synthesis and reactivity, as detailed in this guide, empowers researchers to effectively leverage this versatile building block in their synthetic campaigns.

References

- 1. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1001907-60-3 [sigmaaldrich.com]

- 3. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 5. CN102329249A - Method for chemically synthesizing guanidinopropionic acid - Google Patents [patents.google.com]

Spectroscopic Data for (1-methyl-1H-indazol-4-yl)boronic acid: An In-depth Technical Guide

Introduction

(1-methyl-1H-indazol-4-yl)boronic acid is a key building block in contemporary drug discovery and development. Its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has established it as a valuable reagent for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive overview of the expected NMR spectroscopic data for this compound, offering insights into spectral interpretation and best practices for data acquisition. Given the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed analysis based on data from structurally related analogs and established principles of NMR spectroscopy.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous NMR spectral assignments. The structure of this compound with the IUPAC numbering convention is presented below.

Caption: Molecular structure and atom numbering for this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data from similar compounds, including 1-methyl-1H-indazole, other substituted indazoles, and various arylboronic acids. The use of a coordinating deuterated solvent such as DMSO-d₆ is recommended to ensure the boronic acid exists predominantly as the monomeric species, leading to sharper and more readily interpretable NMR signals.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.2 | s | - |

| H5 | ~7.5 | d | ~8.0 |

| H6 | ~7.2 | t | ~7.5 |

| H7 | ~7.8 | d | ~7.0 |

| N-CH₃ | ~4.1 | s | - |

| B(OH)₂ | ~8.1 (broad) | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 |

| C3a | ~125 |

| C4 | ~120 (broad due to B-C coupling) |

| C5 | ~128 |

| C6 | ~122 |

| C7 | ~110 |

| C7a | ~140 |

| N-CH₃ | ~35 |

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

-

Rationale: Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-coordinating solvents or upon heating.[1] This equilibrium between the monomer and the trimer can lead to broad peaks or multiple sets of signals in the NMR spectrum, complicating interpretation. The use of a coordinating solvent like DMSO-d₆ or methanol-d₄ helps to break up these oligomeric species and favor the monomeric boronic acid form.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution. A brief application of sonication may be used if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

2. NMR Instrument Setup and Data Acquisition:

-

Rationale: Proper instrument setup is critical for obtaining high-resolution spectra with a good signal-to-noise ratio.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the residual solvent peak is desirable.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are required. Typical parameters would be:

-

Pulse program: Proton-decoupled

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Caption: Experimental workflow for NMR data acquisition.

Interpretation of Spectroscopic Data

The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.

-

¹H NMR Spectrum:

-

Indazole Ring Protons (H3, H5, H6, H7): The protons on the indazole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). H3 is typically the most deshielded proton of the pyrazole ring. The protons on the benzene ring (H5, H6, H7) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho and meta couplings.

-

N-Methyl Protons (N-CH₃): The methyl group attached to the N1 position is expected to be a singlet at approximately 4.1 ppm.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and their chemical shift is highly dependent on concentration, temperature, and water content. They typically appear as a broad singlet.[1]

-

-

¹³C NMR Spectrum:

-

Indazole Ring Carbons (C3-C7a): The carbon signals for the indazole ring will appear in the aromatic region (δ 110-140 ppm). The carbon atom directly attached to the boron (C4) may exhibit a broader signal due to quadrupolar relaxation effects from the boron nucleus.[2][3]

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon is expected to appear in the aliphatic region, around 35 ppm.

-

Advanced NMR Techniques

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is invaluable for assigning the protons on the benzene ring (H5, H6, H7).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons (C3a, C4, C7a) and confirming the position of the N-methyl group and the boronic acid substituent.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the NMR spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, the predicted spectra, detailed experimental protocols, and interpretation guidelines presented here offer a robust starting point for researchers in the field of drug discovery and development. The application of these principles will enable scientists to confidently characterize this important synthetic building block and ensure its quality for downstream applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-4-boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

1-Methyl-1H-indazole-4-boronic acid hydrochloride is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a methylated indazole core coupled with a reactive boronic acid group, renders it a valuable building block for the construction of complex molecular architectures. The indazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules and approved pharmaceuticals. The strategic placement of the boronic acid moiety at the 4-position allows for its participation in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The hydrochloride salt form of this compound often enhances its stability and solubility in aqueous media, facilitating its use in various synthetic protocols. This guide provides a comprehensive overview of the known physical and chemical properties of 1-methyl-1H-indazole-4-boronic acid hydrochloride, offering insights for its effective application in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of 1-methyl-1H-indazole-4-boronic acid hydrochloride is established by its chemical formula and unique identifiers.

| Property | Value |

| Chemical Name | 1-Methyl-1H-indazole-4-boronic acid hydrochloride |

| Molecular Formula | C₈H₁₀BClN₂O₂ |

| Molecular Weight | 212.44 g/mol |

| CAS Number | 1001907-60-3; 1257527-53-9 |

The molecular structure consists of a bicyclic indazole ring system where a nitrogen atom at position 1 is substituted with a methyl group. The boronic acid [-B(OH)₂] functional group is attached to the 4-position of the indazole ring. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the indazole ring, typically the one at position 2.

Physicochemical Properties: A Summary of Known Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While detailed experimental data for 1-methyl-1H-indazole-4-boronic acid hydrochloride is not extensively published in peer-reviewed literature, the following table summarizes the available information, supplemented by data for the closely related free base and its pinacol ester to provide a broader context.

| Physical Property | 1-Methyl-1H-indazole-4-boronic acid hydrochloride | 1-Methyl-1H-indazole-4-boronic acid (Free Base) | 1-Methyl-1H-indazole-4-boronic acid pinacol ester |

| Appearance | White to off-white solid (typical for similar compounds) | Solid | White to off-white solid |

| Melting Point | Data not available in searched literature | Data not available in searched literature | 84-89 °C |

| Solubility | Expected to be soluble in water and polar protic solvents | Likely soluble in polar organic solvents | Soluble in common organic solvents |

| Stability | Generally stable under standard conditions; moisture sensitive | Prone to dehydration to form boroxines; sensitive to oxidation | More stable to dehydration and oxidation than the free boronic acid |

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the boronic acid group. In the hydrochloride salt, protonation of the indazole ring may lead to downfield shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the indazole ring, the N-methyl carbon, and a broad signal for the carbon atom attached to the boron.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing boronic acids. A signal in the range of 28-34 ppm is typically observed for trigonal planar boronic acids.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-H and C=C stretching of the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would likely show the molecular ion peak for the free base (C₈H₉BN₂O₂) after the loss of HCl.

Experimental Protocol: A Guideline for Characterization

For researchers who have synthesized or acquired 1-methyl-1H-indazole-4-boronic acid hydrochloride, the following provides a general workflow for its characterization.

Workflow for Structural Verification

Stability and storage conditions for (1-methyl-1H-indazol-4-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (1-methyl-1H-indazol-4-yl)boronic acid

Abstract

This compound is a pivotal building block in contemporary synthetic chemistry, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. As with many organoboron reagents, its utility is intrinsically linked to its stability. Degradation not only reduces reaction yield but can also introduce impurities that complicate purification and analysis. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment.

Introduction: The Synthetic Value and Stability Challenge

This compound belongs to the arylboronic acid class of organoboranes, which are indispensable reagents for the formation of carbon-carbon bonds.[1] The indazole motif is a privileged scaffold in medicinal chemistry, and this specific isomer allows for the introduction of functionality at the 4-position, enabling the synthesis of complex molecules and potential drug candidates.

However, the very nature of the carbon-boron bond, with its empty p-orbital on the boron atom, makes boronic acids susceptible to several degradation pathways.[2] Understanding and mitigating this inherent instability is paramount for ensuring reproducibility, maximizing yields, and maintaining the purity of synthetic intermediates and final products. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering insights grounded in the fundamental chemistry of boronic acids to ensure the integrity of this valuable reagent.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1001907-60-3 | [3],[4],[5] |

| Molecular Formula | C₈H₉BN₂O₂ | [6],[3] |

| Molecular Weight | 175.98 g/mol | [6] |

| Typical Appearance | Off-white to light yellow solid | N/A (General Obs.) |

| pKa | ~9 (Estimated, typical for arylboronic acids) | [1],[7] |

Core Stability Profile: Understanding Degradation Pathways

The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its environment. Several chemical transformations can lead to its degradation. For this compound, three primary pathways, common to most arylboronic acids, must be considered.[8]

Caption: Key degradation pathways for arylboronic acids.

Protodeboronation

This is arguably the most common degradation route for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][9] The process is significantly influenced by the presence of protic sources, particularly water, and its rate is highly dependent on pH.[8][10]

-

Mechanism Insight: The reaction proceeds via electrophilic substitution on the aromatic ring, where a proton source replaces the B(OH)₂ group. This is often accelerated under both acidic and basic conditions, as well as by heat or the presence of transition metal catalysts like palladium, which can be problematic during cross-coupling reactions.[11]

Oxidation

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (in this case, 1-methyl-1H-indazol-4-ol).

-

Mechanism Insight: This degradation is often mediated by exposure to atmospheric oxygen or more potent oxidizing agents like hydrogen peroxide.[8][12] The sensitivity to oxidation means that handling the compound under an inert atmosphere is a critical control measure, especially for long-term storage or during sensitive reactions.

Boroxine Formation (Dehydration)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[1][8]

-

Mechanism Insight: While this process sequesters the active boronic acid, it is often reversible upon exposure to water. However, boroxine formation can complicate stoichiometry, as it alters the molecular weight per reactive boron unit. It underscores the importance of controlling humidity during storage.

Recommended Storage and Handling Protocols

Based on the inherent instability of arylboronic acids, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound. The following recommendations synthesize data from safety data sheets (SDS) of related compounds and established best practices for organoboron reagents.[13][14][15]

| Condition | Recommendation | Rationale |

| Temperature | Long-term: Store at 2-8°C.[6]Short-term: Room temperature is acceptable for some analogs.[16] | Lower temperatures slow the rate of all degradation pathways. Refrigeration is the preferred standard for long-term preservation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[14] | Minimizes contact with atmospheric oxygen and moisture, directly inhibiting the oxidation and protodeboronation pathways.[14] |

| Moisture | Keep container tightly sealed in a dry environment (desiccator). Protect from moisture.[14][15] | Prevents hydrolysis, which is a key step in protodeboronation, and mitigates the risk of caking.[14][15] |

| Light | Store in an amber or opaque vial, protected from direct light. | While less documented for this specific class, photolytic degradation is a potential risk for complex organic molecules.[17] |

Handling Best Practices:

-

Dispensing: Only remove the amount of material needed for immediate use. Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid within a glovebox or under a positive pressure of inert gas.

-

Solvent Choice: For preparing stock solutions, use dry, aprotic solvents to minimize hydrolysis prior to use.[18][19]

Experimental Workflow: Forced Degradation Study

To empirically determine the stability of a given batch of this compound and identify potential degradants, a forced degradation (or stress testing) study is indispensable.[17] This involves subjecting the compound to exaggerated conditions to accelerate degradation.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol

This protocol is a template and should be adapted based on available equipment and the specific reactivity of the compound.

Objective: To assess the stability of this compound under various stress conditions.

Analytical Method: A stability-indicating HPLC-UV or LC-MS method is required. This method must be capable of separating the parent compound from all process impurities and potential degradation products.[18][20]

1. Preparation of Stock Solution: a. Accurately weigh and dissolve this compound in a suitable dry, aprotic solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.[19] Using an aprotic diluent is critical to prevent premature hydrolysis.[18]

2. Application of Stress Conditions: [17] a. Control: Aliquot a portion of the stock solution into a vial, seal, and store at the recommended storage condition (e.g., 2-8°C, protected from light). b. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. c. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. d. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. e. Thermal Degradation: Place a known amount of the solid compound in an open vial in an oven at 80°C. f. Photostability: Expose the solid compound to a light source as specified by ICH Q1B guidelines. Keep a control sample in the same chamber, shielded from light.

3. Sampling and Analysis: a. For liquid samples (a-d), withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). b. Neutralize the acid and base hydrolysis samples before analysis. c. For solid samples (e-f), withdraw portions at specified time points and prepare solutions for analysis at a known concentration. d. Analyze all samples, including the T₀ and control samples, by the pre-validated stability-indicating LC-MS/HPLC method.

4. Data Interpretation: a. Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. b. Use the mass spectrometry data to identify the molecular weights of any significant degradation products, which can then be correlated with the expected degradation pathways (protodeboronation, oxidation, etc.).

Conclusion and Best Practices Summary

The chemical integrity of this compound is critical for its successful application in research and development. While inherently susceptible to degradation via protodeboronation, oxidation, and dehydration, its stability can be effectively managed through rigorous adherence to proper storage and handling protocols.

Key Takeaways for Maximizing Stability:

-

Store Cold and Dry: Refrigeration (2-8°C) under a dry, inert atmosphere is the gold standard for long-term storage.

-

Minimize Exposure: Treat the compound as sensitive to air and moisture. Use inert gas for handling and equilibrate containers to room temperature before opening.

-

Use Aprotic Solvents: When preparing solutions, choose dry, aprotic solvents to prevent premature degradation.

-

Verify Purity: Periodically assess the purity of stored material, especially for older batches or before use in critical, large-scale reactions. A simple HPLC check can prevent costly reaction failures.

By implementing these scientifically-grounded practices, researchers can ensure the reliability and reproducibility of their synthetic endeavors involving this valuable reagent.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 1001907-60-3 [sigmaaldrich.com]

- 4. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Methyl-1H-indazole-4-boronic acid | [frontierspecialtychemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. keyorganics.net [keyorganics.net]

- 14. fishersci.com [fishersci.com]

- 15. borax.com [borax.com]

- 16. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Synthetic Cornerstone: A Technical Guide to (1-methyl-1H-indazol-4-yl)boronic acid in Modern Drug Discovery

Introduction: The Indazole Moiety and the Rise of a Key Building Block

In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for molecular design, capable of engaging in a variety of biological interactions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-viral properties.[1][2]

Within this important class of compounds, (1-methyl-1H-indazol-4-yl)boronic acid has garnered significant attention as a critical building block for the synthesis of complex drug candidates. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction's tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds have made it an indispensable tool in pharmaceutical research and development. This guide provides an in-depth overview of the commercial availability, key properties, and practical applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid. A thorough understanding of its physicochemical properties is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1007393-37-3 | [3][4] |

| Molecular Formula | C₈H₉BN₂O₂ | [4] |

| Molecular Weight | 175.98 g/mol | [5] |

| Form | Typically a solid | N/A |

| Solubility | Generally soluble in polar organic solvents such as ethers and ketones.[6] | N/A |

Commercial Availability and Trusted Suppliers

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound and its derivatives are available from a range of reputable chemical suppliers. Researchers should consider factors such as purity, available analytical data (NMR, HPLC), and the specific form of the compound (free base, hydrochloride salt, or pinacol ester) when selecting a supplier.

| Supplier | Product Name | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich | This compound | 1007393-60-3 | ≥95% | Also offers the hydrochloride salt. |

| BLDpharm | This compound | 1001907-60-3 | ≥97% | Provides access to NMR, HPLC, LC-MS, and UPLC data.[1] |

| Frontier Specialty Chemicals | 1-Methyl-1H-indazole-4-boronic acid | 1001907-60-3 | Guaranteed Purity | Offers various sizes and bulk quantities. |

| Apollo Scientific | 1-Methyl-1H-indazole-4-boronic acid | 1001907-60-3 | >97% | Provides detailed hazard and precautionary statements.[7] |

| Boron Molecular | 1-Methyl-1H-indazole-4-boronic acid, hydrochloride salt | 1001907-60-3 | Not specified | Specializes in boronic acids and their derivatives.[2] |

| Ambeed | This compound hydrochloride | 1257527-53-9 | High-quality | Provides comprehensive analytical data (NMR, HPLC, LC-MS). |

| AOBChem | 1-Methyl-1H-indazole-4-boronic acid, pinacol ester | 885698-94-2 | 95% | Offers the pinacol ester derivative for alternative coupling strategies.[8] |

Application Spotlight: Synthesis of KRAS G12C Inhibitors

A testament to the significance of this compound is its crucial role in the synthesis of targeted cancer therapies, particularly inhibitors of the KRAS G12C mutation. The KRAS protein is a key mediator in signaling pathways that drive cell growth and proliferation, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[9]

Adagrasib (MRTX849) is a potent, selective, and irreversible inhibitor of KRAS G12C that has shown significant clinical activity.[9][10] The synthesis of Adagrasib and related compounds often involves a key Suzuki-Miyaura coupling step to introduce the 1-methyl-1H-indazole moiety. This fragment is critical for the molecule's interaction with the target protein.

References

- 1. 1001907-60-3|this compound|BLD Pharm [bldpharm.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. 1-Methyl-1H-indazole-4-boronic acid | [frontierspecialtychemicals.com]

- 4. This compound | 1001907-60-3 [sigmaaldrich.com]

- 5. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 1001907-60-3 Cas No. | 1-Methyl-1H-indazole-4-boronic acid | Apollo [store.apolloscientific.co.uk]

- 8. aobchem.com [aobchem.com]

- 9. "KRYSTAL-1: Activity and Safety of Adagrasib (MRTX849) in Advanced/ Met" by P. A. Jänne, Igor I. Rybkin et al. [scholarlycommons.henryford.com]

- 10. Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug - American Chemical Society [acs.digitellinc.com]

An In-Depth Technical Guide to the Fundamental Reactivity of the Indazole Ring System

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its unique electronic architecture, arising from the fusion of a benzene ring with a pyrazole ring, imparts a complex and versatile reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the indazole ring system. It moves beyond a mere catalog of reactions to offer a deeper understanding of the causal factors—steric, electronic, and mechanistic—that govern its behavior under various chemical transformations. We will dissect key reaction classes including electrophilic aromatic substitution, nucleophilic attack and N-functionalization, transition-metal-catalyzed cross-coupling, and C-H functionalization, providing field-proven insights and detailed protocols to empower researchers in the rational design and synthesis of novel indazole-based molecules.

The Electronic Core and Tautomerism: The Foundation of Reactivity

Indazole (also known as benzopyrazole) is a ten-π electron aromatic heterocycle. Its reactivity is fundamentally dictated by the interplay between the electron-donating pyrazole moiety and the aromatic benzene ring. A critical feature of the unsubstituted indazole is its existence in two principal tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[4][5] The energy difference between them is approximately 2.3-4.5 kcal/mol, making the 1H-tautomer the predominant form in most conditions.[4][6]

This tautomerism is the primary reason for one of the most significant challenges in indazole chemistry: the regioselective functionalization of the nitrogen atoms.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

The N1 and N2 atoms possess lone pairs of electrons that can act as nucleophiles, while the C3 position is notably electron-deficient in the 1H-tautomer, making it susceptible to attack after deprotonation. The benzene portion of the molecule behaves like a substituted benzene ring, undergoing electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

While the pyrazole ring itself is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridinic nitrogen (N2), the fused benzene ring readily undergoes EAS. The pyrazole moiety acts as a moderately activating, ortho-, para-directing group.

-

Nitration : Nitration typically occurs at the C5 and C7 positions. The exact ratio of products is dependent on the reaction conditions. For instance, nitration of 1H-indazole can yield a mixture of 5-nitro- and 7-nitroindazoles. The synthesis of 3,7-dinitro-1H-indazole has also been described, proceeding through a 2,7-dinitroindazole intermediate that undergoes thermal rearrangement.

-

Halogenation : Halogenation is a crucial transformation for introducing a handle for further functionalization, particularly via cross-coupling reactions.

-

Bromination : Using reagents like N-bromosuccinimide (NBS), bromination can be directed to the C3 or C5 position depending on the conditions and protecting groups.

-

Iodination : 3-Iodoindazoles are valuable synthetic intermediates. They can be obtained in good yields by treating the corresponding indazole with iodine (I₂) and a base such as potassium hydroxide (KOH) in a polar solvent like DMF.

-

-

Acylation : Direct Friedel-Crafts acylation on the indazole ring is often challenging. However, acylation at the C3 position can be achieved, particularly on 2H-indazoles.

The regioselectivity of EAS is a direct consequence of the stability of the Wheland intermediate. Attack at C5 or C7 allows for resonance structures that maintain the aromaticity of the pyrazole ring, which is energetically favorable.

Caption: Generalized pathway for electrophilic substitution on indazole.

Nucleophilic Reactivity: The N-Functionalization Dichotomy

The most common and synthetically vital reaction of the indazole core is its behavior as a nucleophile, primarily through its nitrogen atoms. Direct alkylation of 1H-indazoles typically leads to a mixture of N1 and N2-substituted products, presenting a significant synthetic challenge.[7][8]

Causality of N1/N2 Regioselectivity

The outcome of N-alkylation is a delicate balance of several factors:

-

Steric Hindrance : Bulky substituents at the C3 or C7 positions will sterically hinder attack at the adjacent N2 or N1 atoms, respectively. For example, C7-substituted indazoles often favor N1 alkylation, while bulky C3-substituents can favor N2 alkylation.[5][9]

-

Electronic Effects : Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For instance, indazoles with a C7-NO₂ or C7-CO₂Me group show excellent N2 regioselectivity.[5][10]

-

Reaction Conditions : The choice of base, solvent, and electrophile is paramount.

-

Base/Solvent System : The combination of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) often favors N1 alkylation. This is theorized to be due to the formation of a sodium-chelated tight ion pair involving N2, directing the electrophile to the more accessible N1 position.[5][7] In contrast, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often results in mixtures or favors the thermodynamically stable N1 product after potential equilibration.[5]

-